N,N-diallyl-N'-(3-methylbenzoyl)thiourea
Description
N,N-Diallyl-N'-(3-methylbenzoyl)thiourea is a substituted thiourea derivative characterized by a 3-methylbenzoyl group attached to the N' position and diallyl groups on the N atoms. Thiourea derivatives are renowned for their sulfur and nitrogen-containing core, which enables diverse biological and chemical interactions. Such structural features make this compound a candidate for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, given the established role of thiourea derivatives in targeting receptors like EGFR and RTKs .
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[bis(prop-2-enyl)carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H18N2OS/c1-4-9-17(10-5-2)15(19)16-14(18)13-8-6-7-12(3)11-13/h4-8,11H,1-2,9-10H2,3H3,(H,16,18,19) |
InChI Key |
VHWSGGJWAMXQFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)N(CC=C)CC=C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Physicochemical and Structural Insights
Hydrogen Bonding and Crystal Packing :
- N-(2-Chlorobenzoyl)-N'-(3-methoxyphenyl)thiourea forms centrosymmetric dimers via N–H···S bonds, stabilizing its crystal lattice . This contrasts with the target compound’s diallyl groups, which may disrupt packing due to steric hindrance.
- Syn–anti configurations in benzoylthioureas (e.g., N-benzoyl-N'-(3-hydroxyphenyl)thiourea) influence molecular planarity and interaction with biological targets .
Spectroscopic Properties :
- Methylbenzoyl derivatives (e.g., N-(3-methylbenzoyl)-N'-pyridylthiourea) exhibit distinct IR peaks at 1640–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch), consistent with the target compound’s expected spectral profile .
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